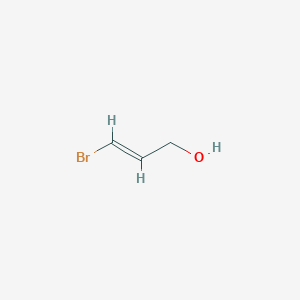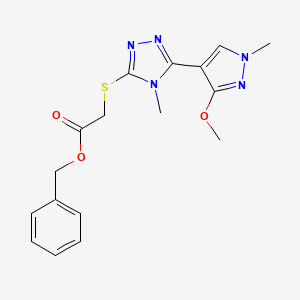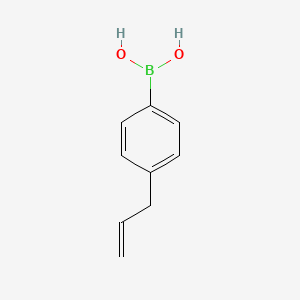
N-(furan-2-ylmethyl)-2-(4-isopropylphenoxy)-N-(thiophen-3-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-2-(4-isopropylphenoxy)-N-(thiophen-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C21H23NO3S and its molecular weight is 369.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Redox-Active Ligands for Metal Centers
Furan and thiophene diarylmethenes, closely related to the compound , have been identified as potential redox-active ligands for metal centers. These ligands could play a significant role in the development of nontraditional stoichiometric and catalytic redox reactions. Studies have shown that selective meso-deprotonations of diarylmethanes lead to π-conjugated anions, which, upon oxidation, yield neutral radicals. These radicals exhibit unique electronic properties and stability, making them intriguing candidates for redox reactions and potentially expanding the applications of redox-active ligands in catalysis and material science (Curcio et al., 2018).
Decarboxylative Claisen Rearrangement Reactions
The compound and its derivatives have been utilized in decarboxylative Claisen rearrangement reactions, offering a method to synthesize 2,3-disubstituted heteroaromatic products. This reaction demonstrates the compound's utility in organic synthesis, enabling the efficient production of complex heteroaromatic structures from simpler precursors. The process highlights the chemical's versatility in facilitating transformations that are valuable for synthesizing pharmaceuticals and materials with specific electronic and structural properties (Craig et al., 2005).
Aza-Piancatelli Rearrangement for Heterocyclic Synthesis
In the context of synthesizing heterocyclic compounds, derivatives of the compound have been employed in the aza-Piancatelli rearrangement. This methodology is notable for its good yields, high selectivity, and rapid reaction times, demonstrating the compound's applicability in generating heterocyclic structures such as benzo[b][1,4]thiazine and oxazine derivatives. The efficiency and selectivity of this reaction underscore its potential in medicinal chemistry and the synthesis of heterocyclic compounds with biological activity (Reddy et al., 2012).
Synthesis and Applications in Organic Electronics
Further research into poly(thiophenylanilino) and poly(furanylanilino) polymers showcases the relevance of furan and thiophene-based compounds in the development of novel materials for electronic applications. These polymers, synthesized from monomers that share structural motifs with the compound of interest, exhibit electroactive properties, suggesting their utility in electronic and optoelectronic devices. The ability to electrochemically polymerize these materials at relatively low potentials indicates a promising avenue for the fabrication of electronic components, such as organic semiconductors and conductive polymers, which are critical for developing flexible, wearable, and low-cost electronic devices (Baldwin et al., 2008).
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-propan-2-ylphenoxy)-N-(thiophen-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c1-16(2)18-5-7-19(8-6-18)25-14-21(23)22(12-17-9-11-26-15-17)13-20-4-3-10-24-20/h3-11,15-16H,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUBSXDHTQGXEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N(CC2=CSC=C2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2890147.png)
![1-(4-Benzylpiperidin-1-yl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2890148.png)


![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone](/img/structure/B2890151.png)


![N-[2-(4-chlorophenyl)ethyl]-2-[3-(2-fluorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2890154.png)

